molecular formula C13H18O3 B8761267 Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate CAS No. 164931-20-8

Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate

Cat. No.: B8761267
CAS No.: 164931-20-8
M. Wt: 222.28 g/mol
InChI Key: OPOLFDLQZLGSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound features a phenyl ring substituted with a hydroxybutyl group and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate typically involves the esterification of 4-(4-hydroxybutyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems. The phenyl ring and hydroxybutyl group can also participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(4-hydroxyphenyl)butyl]acetate
  • Methyl 2-[4-(4-hydroxyethyl)phenyl]acetate
  • Methyl 2-[4-(4-hydroxypropyl)phenyl]acetate

Uniqueness

Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxybutyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

164931-20-8

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-[4-(4-hydroxybutyl)phenyl]acetate

InChI

InChI=1S/C13H18O3/c1-16-13(15)10-12-7-5-11(6-8-12)4-2-3-9-14/h5-8,14H,2-4,9-10H2,1H3

InChI Key

OPOLFDLQZLGSAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 4-(4-hydroxy-1-butynyl)phenylacetate (10.6 g, 0.0485 mol) was dissolved in methanol (200 mL), then 10% palladium on carbon (1.1 g) was added, and the mixture was stirred under hydrogen (50 psi). After 6 hours, additonal 10% palladium on carbon (1 g) was added, and the mixture was stirred overnight. The catalyst was filtered through celite, the filtrate was concentrated and dried in vacuo to give 10.20 g (94.5%) of methyl 4-(4-hydroxy-1-butyl)phenylacetate as a yellow liquid. FAB-MS m/z=223 (M+H); HRMS calcd for C13H19O3 (M+H) 223.1334, found 223.1328.
Quantity
10.6 g
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reactant
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200 mL
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solvent
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1.1 g
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catalyst
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1 g
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catalyst
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Synthesis routes and methods III

Procedure details

A solution of methyl 4-(4-hydroxybutyn-1-yl)phenylacetate (178 mg, 0.82 mmole) and 10% palladium on carbon (30 mg) in ethanol (2 mL) were stirred under a balloon of hydrogen for 3 days at room temperature. The mixture was filtered and the filtrate concentrated in vacuo to give the title compound (181 mg) as an oil. NMR (CDCl3): δ 1.52 (s, 1H); 1.64 (m, 2H); 1.71 (m, 2H); 2.65 (t, 2H); 3.61 (s, 2H); 3.68 (t, 2H); 3.71 (s, 3H); 7.15 (d, 2H); 7.21 (d, 2H).
Quantity
178 mg
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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